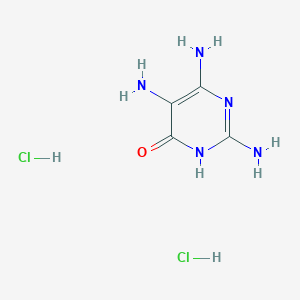

![molecular formula C6H6N4O B1418179 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol CAS No. 89418-10-0](/img/structure/B1418179.png)

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

Vue d'ensemble

Description

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a compound with the molecular formula C6H6N4O . It is a member of the N-heterocyclic compounds and has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The structural motif of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol has a molecular weight of 150.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . Its Topological Polar Surface Area is 72.9 Ų .Applications De Recherche Scientifique

Fluorescent Molecules for Optical Applications

- Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application: The PPs are synthesized using a simpler and greener methodology compared to BODIPYS. Their photophysical properties are tunable, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

- Results: The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Synthesis of Azolo[1,5-a]pyrimidin-7-amines

- Application Summary: The class of azolo[1,5-a]pyrimidines contains compounds that are known as antiviral, antibacterial, antiparasitic, and antitumor agents. The broad range of biological activity among such compounds can be explained by their structural analogy to natural purine bases involved in the control of key biological processes, as well as their ability to form chelates with metal ions .

- Methods of Application: Aminoazoles are condensed with (2 E )- (3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile to synthesize a series of azolo[1,5-a]pyrimidin-7-amines .

- Results: The reactions with certain aminotriazoles gave mixtures of regioisomers: azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines .

Synthesis of New 5-R-aminoazolo[1,5-a]pyrimidin-7-ones

- Application Summary: A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines was developed. The use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid made it possible to introduce a substituted amino group into position 5 of azolo[1,5-a]pyrimidines without the use of severe conditions and palladium catalysts .

- Methods of Application: Aminoazoles are condensed with (2 E )- (3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile to synthesize a series of azolo[1,5-a]pyrimidin-7-amines .

- Results: The reactions with certain aminotriazoles gave mixtures of regioisomers: azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines .

Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds

- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .

- Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .

- Results: Among the derivatives tested, compounds exhibited promising activity against microbial strains .

Inhibition of Cyclin-Dependent Kinase (CDK)

- Application Summary: Compounds containing “7-Aminopyrazolo[1,5-a]pyrimidin-5-ol” can be used to inhibit CDK and to treat disorders associated with CDK, disorders that result from an inappropriate activity of CDK, disorders that are associated with CDK mutation, disorders that are associated with CDK overexpression, disorders that are associated with upstream pathway activation of CDK, disorders that are ameliorated by the inhibition of CDK, proliferative disorders, cancer, viral infections (including HIV), neurodegenerative disorders (including Alzheimer’s disease and Parkinson’s disease), ischaemia, renal diseases, cardiovascular disorders (including atherosclerosis), and autoimmune disorders (including rheumatoid arthritis) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

Synthesis of Biologically Active Molecules

- Application Summary: A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines was developed. The use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid made it possible to introduce a substituted amino group into position 5 of azolo[1,5-a]pyrimidines without the use of severe conditions and palladium catalysts .

- Methods of Application: The reaction tolerates various substituents. Based on the isolated intermediates, a reaction mechanism of the process was proposed .

- Results: The possibility of synthesizing analogs of biologically active molecules based on the obtained compounds was demonstrated .

Inhibition of Cyclin-Dependent Kinase (CDK)

- Application Summary: Compounds containing “7-Aminopyrazolo[1,5-a]pyrimidin-5-ol” can be used to inhibit CDK and to treat disorders associated with CDK, disorders that result from an inappropriate activity of CDK, disorders that are associated with CDK mutation, disorders that are associated with CDK overexpression, disorders that are associated with upstream pathway activation of CDK, disorders that are ameliorated by the inhibition of CDK, proliferative disorders, cancer, viral infections (including HIV), neurodegenerative disorders (including Alzheimer’s disease and Parkinson’s disease), ischaemia, renal diseases, cardiovascular disorders (including atherosclerosis), and autoimmune disorders (including rheumatoid arthritis) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

Treatment with Further Active Agents

- Application Summary: The treatment can further comprise treatment (e.g., simultaneous or sequential treatment) with a further active agent which is, e.g., an aromatase inhibitor, an anti estrogen, an anti-androgen, a Her2 blocker, a cytotoxic chemotherapeutic agent, an agent stimulating the immune system, a checkpoint inhibitor, a DMA repair inhibitor, etc .

- Methods of Application: The specific methods of application are not detailed in the source .

Orientations Futures

The future directions of research on 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGSNGVHVWEZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2NC(=O)C=C(N2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569529 | |

| Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol | |

CAS RN |

89418-10-0 | |

| Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

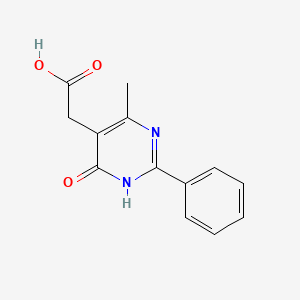

![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)

![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

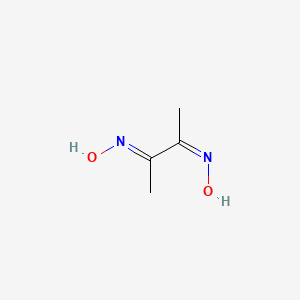

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

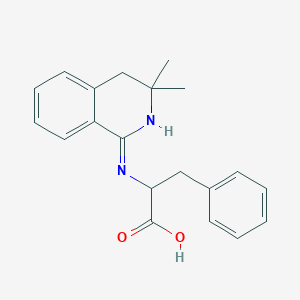

![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)

![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)

![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)

![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)

![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)